5-Chloro-5-oxopentyl formate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-5-oxopentyl formate is an organic compound with the molecular formula C6H9ClO3 It is an ester formed from the reaction of 5-chloro-5-oxopentanol and formic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-5-oxopentyl formate typically involves the esterification of 5-chloro-5-oxopentanol with formic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the starting materials to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-5-oxopentyl formate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to 5-chloro-5-oxopentanol and formic acid in the presence of water and an acid or base catalyst.
Reduction: Reduction of the ester can yield the corresponding alcohol, 5-chloro-5-oxopentanol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using dilute hydrochloric acid or sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as ammonia or thiols can be used under mild conditions to replace the chlorine atom.
Major Products Formed
Hydrolysis: 5-chloro-5-oxopentanol and formic acid.
Reduction: 5-chloro-5-oxopentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-5-oxopentyl formate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It is used in the preparation of polymers and other materials with unique properties.
Biological Studies: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Chloro-5-oxopentyl formate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release formic acid, which can then participate in metabolic pathways. The chlorine atom can also be involved in substitution reactions, leading to the formation of new compounds with different biological activities. The exact pathways and targets depend on the specific application and the derivatives formed.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-5-oxopentanol: The alcohol precursor to the ester.
5-Chloro-5-oxopentanoic acid: The carboxylic acid derivative.
5-Chloro-5-oxopentyl acetate: Another ester with similar properties but different reactivity.
Uniqueness
5-Chloro-5-oxopentyl formate is unique due to its specific ester linkage and the presence of both a chlorine atom and a formate group. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
61237-25-0 |
---|---|
Molecular Formula |
C6H9ClO3 |
Molecular Weight |
164.59 g/mol |
IUPAC Name |
(5-chloro-5-oxopentyl) formate |
InChI |
InChI=1S/C6H9ClO3/c7-6(9)3-1-2-4-10-5-8/h5H,1-4H2 |
InChI Key |
NYFPIAQYYFTRBU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCOC=O)CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.